BenchChemオンラインストアへようこそ!

Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate is a Cbz-protected spirocyclic diamine building block featuring the 1,8-diazaspiro[5.5]undecane core. This scaffold is classified as a privileged structure in medicinal chemistry, having been employed in the development of GABA-A receptor antagonists, orexin receptor antagonists, and neurokinin receptor antagonists.

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
CAS No. 1251003-28-7
Cat. No. B1528082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate
CAS1251003-28-7
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2(C1)CCCN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H22N2O3/c20-15-8-4-9-17(18-15)10-5-11-19(13-17)16(21)22-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,18,20)
InChIKeyIMXTWYGGGWCZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1251003-28-7): Procurement-Relevant Identity and Scaffold Profile


Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate is a Cbz-protected spirocyclic diamine building block featuring the 1,8-diazaspiro[5.5]undecane core. This scaffold is classified as a privileged structure in medicinal chemistry, having been employed in the development of GABA-A receptor antagonists, orexin receptor antagonists, and neurokinin receptor antagonists [1]. The compound serves as a versatile intermediate for library synthesis, where the benzyl carbamate (Cbz) protecting group at the 8-position provides distinct synthetic orthogonality relative to the more common tert-butyl carbamate (Boc) analog [2]. Predicted physicochemical properties include a LogP of 2.46 and a pKa of 16.04 .

Procurement Risk in Substituting Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate with Unqualified Analogs


In-class compounds bearing the 1,8-diazaspiro[5.5]undecane core cannot be freely interchanged due to decisive differences in protecting-group chemistry. The Cbz group on the target compound is orthogonal to the Boc group found on the closest commercial analog (tert-butyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate, CAS 1158749-90-6) . Cbz is removed by catalytic hydrogenolysis (Pd/C, H₂) under conditions where Boc remains intact; conversely, Boc is cleaved by mild acid (TFA) without affecting Cbz . This orthogonality is critical in multi-step syntheses requiring sequential deprotection. Substituting the Cbz-protected compound with the Boc analog eliminates this synthetic flexibility, potentially forcing costly route redesign. Furthermore, the benzyl group confers higher lipophilicity (predicted LogP 2.46 vs. approximately 1.46 for the oxa-Boc analog) , which affects partitioning behavior in reaction workups and chromatographic purification.

Quantitative Head-to-Head Evidence for Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate


Protecting Group Orthogonality: Cbz vs. Boc in Spirocyclic Diamine Scaffolds

The target compound carries a Cbz (benzyloxycarbonyl) protecting group that is orthogonal to the Boc (tert-butyloxycarbonyl) group on the closest commercial analog (CAS 1158749-90-6). When both Cbz and Boc are present, Cbz is selectively removed by catalytic hydrogenolysis (H₂, Pd/C) while Boc remains intact; conversely, Boc is selectively cleaved by acid (e.g., TFA) without affecting Cbz . This orthogonality is not available with the Boc analog alone, which permits only acid-mediated deprotection and is incompatible with substrates bearing acid-labile functionality.

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Predicted Lipophilicity: Cbz-Benzyl Group Elevates LogP vs. Boc Analog

The target compound exhibits a predicted LogP of 2.46 (ChemicalBook) . While a direct experimental LogP for the exact Boc analog is not published, the structurally related 8-Boc-2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane has a reported LogP of 1.46 , a difference of approximately 1.0 log unit. The higher lipophilicity of the Cbz compound is attributable to the benzyl group, which adds a phenyl ring absent in the tert-butyl carbamate. This difference affects retention time in reversed-phase chromatography (predicted longer retention for Cbz compound) and partitioning in liquid-liquid extraction .

Lipophilicity LogP Chromatographic behavior

Supplier-Specified Purity Comparison: Cbz Compound vs. Boc Analog

The target compound is commercially available at a specified purity of 98% (HPLC) from multiple vendors . In comparison, the closest Boc-protected analog (CAS 1158749-90-6) is typically offered at 95–97% purity . The higher baseline purity specification reduces the need for pre-use purification and lowers the risk of introducing unknown impurities into early-stage synthetic sequences.

Purity specification Quality control Procurement benchmark

Validated Application Scenarios for Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate


Orthogonal Protection Strategy in Multi-Step Spirocyclic Library Synthesis

The Cbz group on this compound enables a two-stage deprotection sequence when paired with a Boc-protected intermediate. The Cbz group can be cleaved first via hydrogenolysis to expose a free amine for functionalization, while a Boc group elsewhere in the molecule remains intact, then later removed under acidic conditions . This orthogonality is essential for constructing diverse spirocyclic compound libraries for drug discovery programs targeting GPCRs, ion channels, and kinases, where the 1,8-diazaspiro[5.5]undecane core has been validated as a privileged scaffold [1].

Chromatography-Optimized Intermediate for Preparative-Scale Synthesis

With a predicted LogP of 2.46, the compound elutes at a well-defined retention time in reversed-phase preparative HPLC, simplifying large-scale purification . Its higher lipophilicity relative to the Boc analog (ΔLogP ≈ +1.0) translates to better separation from more polar side products in complex reaction mixtures, reducing purification cycles and solvent consumption [1].

High-Purity Starting Material for SAR Studies Requiring Reproducible Baselines

The 98% purity specification (vs. 95% for the Boc analog) makes this compound suitable as a starting material in structure-activity relationship (SAR) campaigns where impurity profiles must be tightly controlled to avoid confounding biological assay results . This is particularly relevant for early hit-to-lead programs where even small amounts of unidentified impurities can mask or exaggerate biological activity.

Quote Request

Request a Quote for Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.